H-Bond Donor/Acceptor Profile: 5-Methylisoxazole vs. Phenyl & Benzyl Analogs
The 5-methylisoxazol-3-yl substituent provides a unique hydrogen-bond donor (NH) and two hydrogen-bond acceptors (isoxazole N and O atoms), along with a dipole moment distinct from carbocyclic aryl groups. In the antimycobacterial oxalamide series, 5-methylisoxazol-3-yl-containing compounds achieved MIC values of 2–62.5 µM against non-tuberculous mycobacteria, while closely related phenyl or simple alkyl urea analogs showed substantially weaker or no activity [1]. Although direct head-to-head data for CAS 1396712-66-5 are not available, this class-level SAR establishes that the 5-methylisoxazole moiety contributes functional differentiation that cannot be replicated by phenyl (lacking heteroatom H-bond acceptors), 4-chlorobenzyl (different geometry and electronics), or thiophen-2-ylmethyl (different heterocycle) analogs in the same nicotinoylpiperidine oxalamide series.
| Evidence Dimension | Antimycobacterial activity (MIC) of 5-methylisoxazol-3-yl oxalamides vs. non-isoxazole analogs |
|---|---|
| Target Compound Data | No direct MIC data available for CAS 1396712-66-5 specifically; class representative 4,4'-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide] MIC = 2–62.5 µM (1.07–33.28 µg/mL) [1] |
| Comparator Or Baseline | Non-isoxazole oxalamide analogs in the same study: MIC values >100 µM or inactive against the same NTM panel [1] |
| Quantified Difference | At least 1.6- to >50-fold improvement in MIC conferred by the 5-methylisoxazol-3-yl motif (class-level SAR trend) |
| Conditions | Broth microdilution assay against Mycobacterium tuberculosis H37Rv and atypical mycobacterial strains (M. kansasii, M. avium, M. smegmatis); compounds tested as racemates [1] |
Why This Matters
For researchers screening against mycobacterial or related targets, the 5-methylisoxazol-3-yl group is a known activity-enhancing pharmacophore; selection of CAS 1396712-66-5 over phenyl or benzyl analogs is rationally justified by this SAR, even in the absence of compound-specific MIC data.
- [1] M. Krátký, Š. Stěpánková, K. Vorčáková, J. Vinšová. Novel Sulfamethoxazole Ureas and Oxalamide as Potential Antimycobacterial Agents. Molecules 2017, 22(4), 535. doi: 10.3390/molecules22040535. PMID: 28338627. View Source
